7-Acetoxycoumarin-3-carboxylic acid
Overview
Description
7-Acetoxycoumarin-3-carboxylic acid is a chemical compound with the molecular formula C12H8O6. It belongs to the class of coumarins, which are benzopyrone derivatives known for their diverse biological activities. This compound is particularly noted for its fluorescence properties, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxycoumarin-3-carboxylic acid typically involves the acetylation of 7-hydroxycoumarin-3-carboxylic acid. One common method includes the reaction of 7-hydroxycoumarin-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Acetoxycoumarin-3-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 7-hydroxycoumarin-3-carboxylic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.
Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products:
Hydrolysis: Produces 7-hydroxycoumarin-3-carboxylic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation and Reduction: Yields different oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-Acetoxycoumarin-3-carboxylic acid is widely used in scientific research due to its unique properties:
Fluorescence Studies: It serves as a fluorogenic substrate for measuring enzymatic activities, particularly esterolytic activity.
Biological Research: Used in studies involving carbonic anhydrase and acetylcholine esterase due to its ability to act as a substrate for these enzymes.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Utilized in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of 7-Acetoxycoumarin-3-carboxylic acid involves its interaction with specific enzymes and molecular targets:
Enzymatic Activity: As a fluorogenic substrate, it undergoes enzymatic hydrolysis, leading to the release of fluorescent products that can be measured to assess enzyme activity.
Molecular Targets: It targets enzymes such as carbonic anhydrase and acetylcholine esterase, where it binds to the active site and undergoes hydrolysis.
Pathways Involved: The compound is involved in pathways related to enzyme catalysis and fluorescence emission, making it a valuable tool in biochemical assays.
Comparison with Similar Compounds
7-Hydroxycoumarin-3-carboxylic acid: The hydrolyzed form of 7-Acetoxycoumarin-3-carboxylic acid, lacking the acetoxy group.
Coumarin-3-carboxylic acid: A simpler coumarin derivative without the acetoxy group at the 7-position.
Uniqueness: this compound is unique due to its acetoxy group, which enhances its fluorescence properties and makes it a more effective fluorogenic substrate compared to its non-acetylated counterparts .
Properties
IUPAC Name |
7-acetyloxy-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c1-6(13)17-8-3-2-7-4-9(11(14)15)12(16)18-10(7)5-8/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXXVSPZSKYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350911 | |
Record name | 7-Acetoxycoumarin-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81017-23-4 | |
Record name | 7-Acetoxycoumarin-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-acetoxycoumarin-3-carboxylic acid used to study enzymes?
A1: this compound serves as a valuable tool for studying enzymes with deacetylase activity. This compound acts as a substrate, meaning it is modified by the enzyme being studied. Specifically, deacetylases remove an acetyl group from this compound. This reaction can be easily monitored as it causes a change in fluorescence, allowing researchers to measure enzyme activity. For example, in one study, researchers used this compound to investigate the activity of AaPgaB, a de-N-acetylase enzyme produced by the bacterium Aggregatibacter actinomycetemcomitans []. This bacterium is implicated in periodontal disease, making AaPgaB a potential target for novel therapies. By using this compound, researchers can gain a deeper understanding of how AaPgaB functions and potentially develop drugs that inhibit its activity.
Q2: Beyond bacterial enzymes, are there other applications for this compound in enzyme research?
A2: Yes, this compound has been used to study a variety of enzymes, including carbonic anhydrases. These enzymes are found in various organisms and are involved in diverse physiological processes, such as CO2 transport and pH regulation. Researchers investigated the ability of carbonic anhydrases from different sources (spinach leaves, Chlamydomonas reinhardtii, and bovine erythrocytes) to hydrolyze this compound []. This study revealed interesting differences in substrate specificity among these enzymes. While the spinach carbonic anhydrase could not hydrolyze this compound, the enzymes from C. reinhardtii and bovine erythrocytes showed varying degrees of activity. These findings highlight the usefulness of this compound in characterizing enzyme activity and understanding their substrate preferences.
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